Benzthiazide
Benzthiazide
Benzthiazide is 7-Sulfamoyl-1,2,4-benzothiadiazine 1,1-dioxide in which the hydrogen at position 6 is substituted by chlorine and that at position 3 is substituted by a benzylsulfanylmethyl group. A diuretic, it is used to treat hypertension and edema. It has a role as a diuretic and an antihypertensive agent. It is a benzothiadiazine and a sulfonamide.
Benzthiazide is used to treat hypertension and edema. Like other thiazides, benzthiazide promotes water loss from the body (diuretics). They inhibit Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys. Thiazides also cause loss of potassium and an increase in serum uric acid. Thiazides are often used to treat hypertension, but their hypotensive effects are not necessarily due to their diuretic activity. Thiazides have been shown to prevent hypertension-related morbidity and mortality although the mechanism is not fully understood. Thiazides cause vasodilation by activating calcium-activated potassium channels (large conductance) in vascular smooth muscles and inhibiting various carbonic anhydrases in vascular tissue.
Benzthiazide is an intermediate acting agent belonging to the class of thiazide diuretics. Benzthiazide, also known as benzothiazide, is no longer commercially available in the United States.
Benzthiazide is used to treat hypertension and edema. Like other thiazides, benzthiazide promotes water loss from the body (diuretics). They inhibit Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys. Thiazides also cause loss of potassium and an increase in serum uric acid. Thiazides are often used to treat hypertension, but their hypotensive effects are not necessarily due to their diuretic activity. Thiazides have been shown to prevent hypertension-related morbidity and mortality although the mechanism is not fully understood. Thiazides cause vasodilation by activating calcium-activated potassium channels (large conductance) in vascular smooth muscles and inhibiting various carbonic anhydrases in vascular tissue.
Benzthiazide is an intermediate acting agent belonging to the class of thiazide diuretics. Benzthiazide, also known as benzothiazide, is no longer commercially available in the United States.
Brand Name:
Vulcanchem
CAS No.:
91-33-8
VCID:
VC0520934
InChI:
InChI=1S/C15H14ClN3O4S3/c16-11-6-12-14(7-13(11)25(17,20)21)26(22,23)19-15(18-12)9-24-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,19)(H2,17,20,21)
SMILES:
C1=CC=C(C=C1)CSCC2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)S(=O)(=O)N
Molecular Formula:
C15H14ClN3O4S3
Molecular Weight:
431.9 g/mol
Benzthiazide
CAS No.: 91-33-8
Inhibitors
VCID: VC0520934
Molecular Formula: C15H14ClN3O4S3
Molecular Weight: 431.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Benzthiazide is 7-Sulfamoyl-1,2,4-benzothiadiazine 1,1-dioxide in which the hydrogen at position 6 is substituted by chlorine and that at position 3 is substituted by a benzylsulfanylmethyl group. A diuretic, it is used to treat hypertension and edema. It has a role as a diuretic and an antihypertensive agent. It is a benzothiadiazine and a sulfonamide. Benzthiazide is used to treat hypertension and edema. Like other thiazides, benzthiazide promotes water loss from the body (diuretics). They inhibit Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys. Thiazides also cause loss of potassium and an increase in serum uric acid. Thiazides are often used to treat hypertension, but their hypotensive effects are not necessarily due to their diuretic activity. Thiazides have been shown to prevent hypertension-related morbidity and mortality although the mechanism is not fully understood. Thiazides cause vasodilation by activating calcium-activated potassium channels (large conductance) in vascular smooth muscles and inhibiting various carbonic anhydrases in vascular tissue. Benzthiazide is an intermediate acting agent belonging to the class of thiazide diuretics. Benzthiazide, also known as benzothiazide, is no longer commercially available in the United States. |
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CAS No. | 91-33-8 |
Product Name | Benzthiazide |
Molecular Formula | C15H14ClN3O4S3 |
Molecular Weight | 431.9 g/mol |
IUPAC Name | 3-(benzylsulfanylmethyl)-6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Standard InChI | InChI=1S/C15H14ClN3O4S3/c16-11-6-12-14(7-13(11)25(17,20)21)26(22,23)19-15(18-12)9-24-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,19)(H2,17,20,21) |
Standard InChIKey | NDTSRXAMMQDVSW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CSCC2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)S(=O)(=O)N |
Canonical SMILES | C1=CC=C(C=C1)CSCC2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)S(=O)(=O)N |
Appearance | Solid powder |
Colorform | Crystals from acetone. FINE, WHITE, CRYSTALLINE POWDER |
Melting Point | 210-211 231 to 232 °C Melting point also reported as 238 to 239 °C. 231.5 °C |
Physical Description | Solid |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | PRACTICALLY INSOL IN WATER, SOL IN ALKALINE SOLN FREELY SOL IN DIMETHYLFORMAMIDE; SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER & CHLOROFORM 1.29e-02 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Benzthiazide; Benzothiazide; Dihydrex; Aquatag; Diucen; Exna; Edemax; Foven; Dytide |
Reference | 1: Adler RA, Costanzo LS, Stauffer ME. Hypercalciuria in hyperprolactinemic rats: 2: Shah VP, Keys CA, King DM, Prasad VK, Cabana BE. Thiazides XIII: Dissolution 3: Meyer MC, Hwang P, Straughn AB, Rotenberg K. HPLC determination of 4: Yajnik VH, Doshi HV, Patel SC, Doshi KJ. Combined treatment with triamterene 5: Fazzari FR. Collaborative study of assay for benzthiazide and 6: Shah CP, Shah BR, Sanghavi NG, Shah JB, Trivedi PM. Treatment of oedema with a 7: Thomas J, Thomas E, Desgrez P. [Association of phytic acid and benzthiazide in 8: Gylding-Sabroe JP, Borch Nielsen H. [Triamterene and benzthiazide in long-term 9: Thomas J, Thomas E, Desgrez P. [Hypocalciuric action of benzthiazide evaluated 10: Thompson RA, Crowley MF. Trial of a triamterene-benzthiazide combination 11: EDGE JR, ADISESH LT. COMBINED BENZTHIAZIDE AND TRIAMTERENE FOR RESISTANT 12: TOURNIAIRE A, BLUM J, GUYOT R. [EFFECT OF THE MICRONIZED 13: SOULIE P, COLONNA D. [THE BENZTHIAZIDE-TRIAMTERENE COMBINATION. CLINICAL 14: HOLT MC. USE OF METHOSERPIDINE-BENZTHIAZIDE COMBINATION IN THE TREATMENT OF 15: WAREMBOURG H, BASIN B. [CLINICAL AND BIOLOGICAL STUDY OF A DIURETIC 16: DELAHAYE JP, VALLON C, PELLET M, GONIN A. [THERAPEUTIC TRIAL OF TRIAMTERENE 17: POTTON F, DESSIMOND JL. [HYPOCALCIURIC EFFECT OF BENZTHIAZIDE]. Lyon Med. 18: MIROUZE J, JAFFIOL C. [IMPORTANCE OF BENZTHIAZIDE, AN ORIGINAL SULFONAMIDE 19: GOLASZEWSKI J, HEALY JM. A clinical evaluation of a combination of two oral 20: DIEBOLD A, CAPDEVILLE R. [Arterial hypertension. Clinical experimentation |
PubChem Compound | 2343 |
Last Modified | Aug 15 2023 |
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